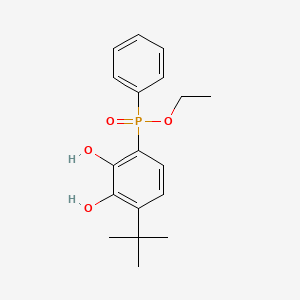![molecular formula C25H23ClFN3 B11466742 3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11466742.png)
3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anti-inflammatory, analgesic, and anticancer properties . The presence of halogen atoms such as chlorine and fluorine in its structure enhances its biological activity and makes it a promising candidate for various scientific research applications .
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of aniline derivatives with ethyl glyoxalate, followed by cyclization and halogenation steps . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as NOS-II, TNF-α, and MAPK, which are involved in inflammatory processes . The presence of halogen atoms enhances its binding affinity to these targets, leading to potent biological effects .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
4-Phenethylaminoquinazolines: Known for their anti-inflammatory properties.
2,3,6-Trisubstituted quinazolines: Exhibiting significant analgesic and antipyretic activities.
Benzothiazolylquinazolinones: Reported to have potent anti-inflammatory and analgesic effects.
Compared to these compounds, 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and make it a versatile candidate for various applications .
Properties
Molecular Formula |
C25H23ClFN3 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C25H23ClFN3/c1-3-16-4-13-22-21(14-16)24(18-7-11-20(27)12-8-18)28-25-23(15(2)29-30(22)25)17-5-9-19(26)10-6-17/h5-12,16H,3-4,13-14H2,1-2H3 |
InChI Key |
FKYQAJWILBBXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11466666.png)
![4-benzyl-12,12-dimethyl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11466673.png)

![3-Amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),3,9-tetraen-11-one](/img/structure/B11466692.png)
![4-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466695.png)
![3-cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466700.png)
![(3Z,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-methylpiperidin-4-one](/img/structure/B11466709.png)
![5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholinopropyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11466713.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11466716.png)
![7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11466724.png)
![3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11466730.png)
![3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11466735.png)

![9-(2-iodophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11466752.png)
